6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde
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Overview
Description
6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the imidazo[1,2-A]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-A]pyridine-3-carbaldehyde
- 6-Bromoimidazo[1,2-A]pyridine-3-carbaldehyde
- 6-Methyl-2-phenylimidazo[1,2-A]pyridine-3-carboxylic acid
Comparison: Compared to these similar compounds, 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde exhibits unique structural features and reactivity profiles. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-methyl-2-propylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-3-4-10-11(8-15)14-7-9(2)5-6-12(14)13-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
KCRBNQXNABZEKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C=C(C=CC2=N1)C)C=O |
Origin of Product |
United States |
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